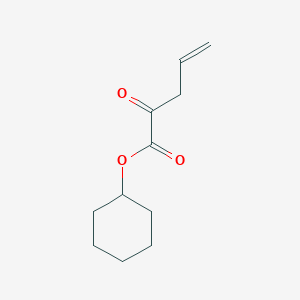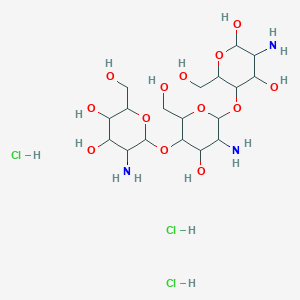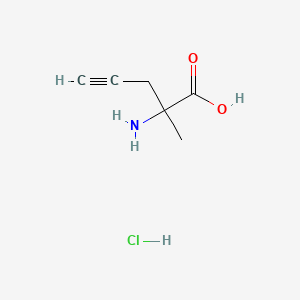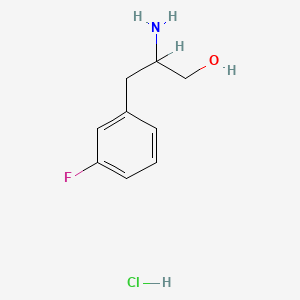![molecular formula C7H6ClN3 B12505795 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 2-position and a methyl group at the 4-position. It is a white crystalline solid that is soluble in organic solvents and has diverse applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrrolopyrimidine ring . Another approach involves the chlorination of carbonyl compounds with phosphorus oxychloride to obtain dichloro pyrimidine, followed by oxidation with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and robustness. This technique allows for the rapid and uniform heating of reactants, leading to higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted pyrrolopyrimidines where the chlorine atom is replaced by the nucleophile.
Suzuki Coupling: The major products are biaryl derivatives formed by the coupling of the pyrrolopyrimidine with boronic acids.
Scientific Research Applications
2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biological Research: The compound is used in the study of cellular signaling pathways and apoptosis mechanisms.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to the active sites of these enzymes is facilitated by its unique chemical structure, which allows for strong interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and allows for the formation of diverse derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXNHFIMUZWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)

![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)



